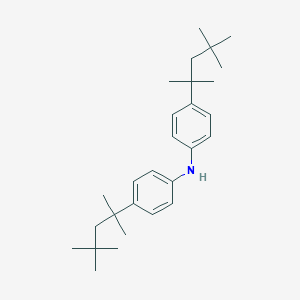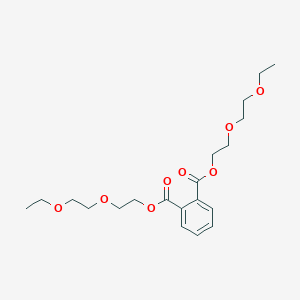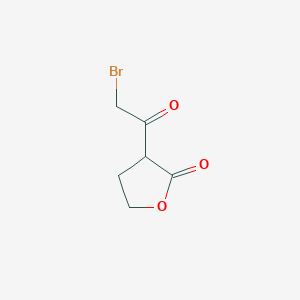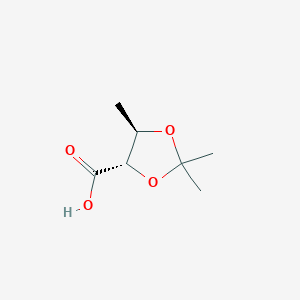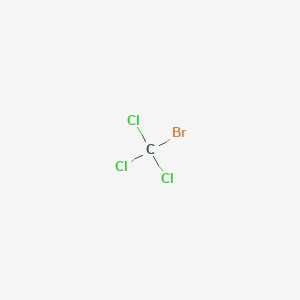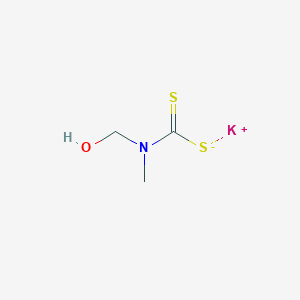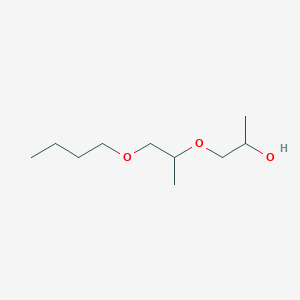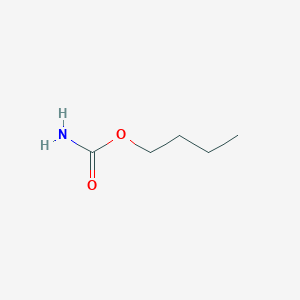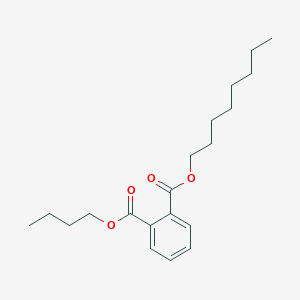
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate
Übersicht
Beschreibung
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate, commonly known as AMCHA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amino acid derivative that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of AMCHA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
AMCHA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AMCHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. In addition, it can be difficult to work with, as it is a highly reactive compound that requires careful handling.
Zukünftige Richtungen
There are several future directions for research on AMCHA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for AMCHA, as well as its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these diseases. Finally, there is also interest in exploring the use of AMCHA in combination with other drugs, to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
AMCHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
137864-55-2 |
|---|---|
Produktname |
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 1-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-8,11H2,1H3 |
InChI-Schlüssel |
OEVPWNDDKHZLQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)CN |
Kanonische SMILES |
CCOC(=O)C1(CCCCC1)CN |
Synonyme |
ETHYL 1-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

